1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyano group and a hydroxypyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 2-cyano-4-chloropyridine with a suitable nucleophile to introduce the pyrrolidine ring. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper iodide (CuI) and L-proline . The reaction is carried out at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid: Shares the cyano-pyridine moiety but has an indazole ring instead of a pyrrolidine ring.
5-Bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide: Similar structure with a bromine substitution.
Uniqueness
1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide is unique due to its combination of a hydroxypyrrolidine ring and a cyano-pyridine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-8-5-9(1-3-14-8)15-4-2-11(17,7-15)10(13)16/h1,3,5,17H,2,4,7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJLAVDUNTTXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)O)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.